CCT 137690
Beschreibung
Background and Significance of Aurora Kinases in Cellular Biology and Cancer
Aurora kinases are a family of highly conserved serine/threonine kinases that play pivotal roles in regulating various stages of cell division, particularly mitosis. nih.govdergipark.org.trnih.gov The mammalian family consists of three members: Aurora-A, Aurora-B, and Aurora-C. nih.govdergipark.org.trnih.gov These kinases are essential for ensuring the accurate coordination of chromosomal and cytoskeletal events, the regulation of the spindle assembly checkpoint pathway, and cytokinesis, all of which are crucial for maintaining chromosome stability and the smooth progression of the cell cycle. dergipark.org.tr
Aurora-A is primarily involved in centrosome maturation, spindle assembly, and bipolar spindle formation. nih.govdergipark.org.trfrontiersin.org Aurora-B is a key component of the chromosomal passenger complex and is critical for chromosome alignment, segregation, and cytokinesis. nih.govrjpbr.com It plays a crucial role in maintaining genomic stability. rjpbr.com Aurora-C is mainly expressed in germ cells but has also been detected in some cancer cells and shares similar functions with Aurora-B, being required for cytokinesis. imtm.cz
Dysregulation of Aurora kinase activity, including gene amplification and overexpression, has been observed in a wide range of human cancers, both solid and hematological malignancies. nih.govdergipark.org.trnih.gov This aberrant expression is associated with mitotic abnormalities, genetic instability, and can drive cancer cell proliferation and survival. dergipark.org.tr Overexpression of Aurora-A, for instance, has been shown to induce oncogenic transformation in cells and is correlated with chromosomal instability and clinically aggressive disease in some cases. nih.gov Similarly, Aurora B overexpression has been implicated in tumor initiation and progression. rjpbr.com The critical functions of Aurora kinases in cancer underscore their significance as potential targets for therapeutic intervention. dergipark.org.tr
Rationale for Investigating Aurora Kinase Inhibitors in Oncological Therapies
The frequent overexpression and amplification of Aurora kinases in numerous cancers provide a strong rationale for the development and investigation of Aurora kinase inhibitors as potential oncological therapies. nih.govimtm.cz Given their essential roles in cell division and the maintenance of genomic stability, inhibiting Aurora kinases is expected to disrupt these processes in cancer cells, leading to cell cycle arrest, mitotic catastrophe, and ultimately apoptosis. nih.govtandfonline.comnih.govaacrjournals.org
Research has demonstrated that inhibiting Aurora kinases can suppress cell proliferation, migration, and invasion in cancer cells. nih.gov Furthermore, inhibition of Aurora kinases has been shown to repress the progression and growth of many cancers in both in vitro and in vivo models. nih.gov The observed link between increased Aurora kinase activity and carcinogenesis further supports the prospect of using Aurora kinase inhibitors in antitumor therapy. rjpbr.com
The development of small molecule inhibitors targeting Aurora kinases has been an active area of research. nih.govfrontiersin.org These inhibitors aim to exploit the reliance of rapidly dividing cancer cells on functional Aurora kinases. By disrupting mitotic processes, Aurora kinase inhibitors can induce aberrant mitosis, leading to polyploidy and cell death. aacrjournals.org The potential of these inhibitors to overcome drug resistance and enhance the anti-tumor effect of traditional compounds also contributes to the rationale for their investigation. nih.gov
Overview of CCT137690 as a Pan-Aurora Kinase Inhibitor
CCT137690 is an imidazo[4,5-b]pyridine derivative that has been identified and investigated as a potent pan-Aurora kinase inhibitor in academic research. frontiersin.orgnih.govtandfonline.comnih.govaacrjournals.orgashpublications.orgselleckchem.com It is characterized by its ability to inhibit the activity of Aurora A, Aurora B, and Aurora C kinases with low nanomolar IC50 values. aacrjournals.orgashpublications.orgselleckchem.commedchemexpress.com Specifically, reported IC50 values for CCT137690 are 15 nM for Aurora A, 25 nM for Aurora B, and 19 nM for Aurora C. ashpublications.orgselleckchem.commedchemexpress.commdpi.com
Beyond its activity against Aurora kinases, CCT137690 has also been identified as a potent inhibitor of FLT3, particularly oncogenic FLT3 with internal tandem duplications (ITD). nih.govaacrjournals.orgashpublications.orgselleckchem.comresearchgate.net This dual inhibitory profile suggests potential therapeutic applications in cancers where both Aurora kinases and FLT3 are implicated, such as FLT3-ITD positive acute myeloid leukemia (AML). nih.govashpublications.orgresearchgate.net
Academic studies have demonstrated the antiproliferative activity of CCT137690 across a range of human tumor cell lines originating from different cancer types, including colorectal, ovarian, neuroblastoma, leukemia, and oral cancer. nih.govtandfonline.comnih.govaacrjournals.orgselleckchem.commedchemexpress.com Cellular assays have shown that CCT137690 inhibits the autophosphorylation of Aurora A, Aurora B, and Aurora C kinases, as well as the phosphorylation of histone H3, a direct substrate of Aurora B. nih.govtandfonline.comnih.govashpublications.orgselleckchem.comresearchgate.net Inhibition of Aurora A and B by CCT137690 leads to aberrant mitotic spindle formation, chromosome misalignment, endoreduplication, polyploidy, and ultimately apoptotic cell death in tumor cells. nih.govtandfonline.comnih.govaacrjournals.orgselleckchem.comresearchgate.net This is often accompanied by the induction of p53, p21, and BAX, and cleavage of PARP. nih.govaacrjournals.orgresearchgate.net
Research findings indicate that CCT137690 exhibits in vivo efficacy in various preclinical models, including human colon cancer cell xenografts, MYCN-driven neuroblastoma models, and FLT3-ITD positive AML xenografts. frontiersin.orgnih.govtandfonline.comnih.govaacrjournals.orgashpublications.orgselleckchem.commedchemexpress.commdpi.com Studies in MYCN-amplified neuroblastoma cell lines and transgenic mouse models have shown that CCT137690 can inhibit proliferation, decrease MYCN protein expression, and significantly reduce tumor growth. frontiersin.orgnih.govaacrjournals.orgresearchgate.net In FLT3-ITD positive AML models, CCT137690 has demonstrated potent in vitro and in vivo activity, inducing apoptosis and causing cell cycle accumulation in G2/M phase. ashpublications.orgresearchgate.net Furthermore, CCT137690 has shown the ability to overcome resistance to selective FLT3 inhibitors in these models. researchgate.net
The preclinical data on CCT137690 support its potential as a therapeutic agent, particularly in cancers characterized by Aurora kinase dysregulation and/or FLT3 alterations. nih.govashpublications.orgresearchgate.net
Detailed Research Findings and Data:
Studies have provided specific data on the inhibitory activity of CCT137690 against Aurora kinases and its effects on cancer cells.
Kinase Inhibition (IC50 values):
| Kinase | IC50 (nM) | Source |
| Aurora A | 15 | ashpublications.orgselleckchem.commedchemexpress.commdpi.com |
| Aurora B | 25 | ashpublications.orgselleckchem.commedchemexpress.commdpi.com |
| Aurora C | 19 | ashpublications.orgselleckchem.commedchemexpress.commdpi.com |
| FLT3 | <0.5 or 0.0025 | aacrjournals.orgashpublications.orgselleckchem.com |
Antiproliferative Activity (GI50 values) in Selected Cancer Cell Lines:
| Cell Line | Cancer Type | GI50 (µM) | Source |
| MV-4-11 | FLT3-ITD positive AML | <0.05 | ashpublications.org |
| MOLM-13 | FLT3-ITD positive AML | <0.05 | ashpublications.org |
| ORL-48 | Oral Cancer | 0.81 | nih.govtandfonline.com |
| ORL-115 | Oral Cancer | 0.84 | nih.govtandfonline.com |
| SW620 | Colon Carcinoma | 0.30 | selleckchem.commedchemexpress.com |
| A2780 | Ovarian Cancer | 0.14 | selleckchem.commedchemexpress.comresearchgate.net |
| Range across various cell lines | Various | 0.005 - 0.47 | nih.govaacrjournals.orgselleckchem.com |
Cellular assays have confirmed that CCT137690 inhibits the phosphorylation of key Aurora kinase substrates, such as histone H3 (Aurora B substrate) and TACC3 (Aurora A substrate), in various cancer cell lines like HCT116 and HeLa cells. nih.govtandfonline.comnih.govaacrjournals.orgselleckchem.commedchemexpress.comresearchgate.net This inhibition correlates with observed cellular effects including aberrant mitosis, polyploidy, and apoptosis. nih.govtandfonline.comnih.govaacrjournals.orgselleckchem.comresearchgate.net
In vivo studies using xenograft models have demonstrated that CCT137690 can significantly inhibit tumor growth. frontiersin.orgtandfonline.comnih.govaacrjournals.orgashpublications.orgselleckchem.commedchemexpress.commdpi.com For example, CCT137690 inhibited the growth of SW620 colon carcinoma xenografts and MOLM-13 AML xenografts in mice. ashpublications.orgselleckchem.commedchemexpress.com In a transgenic mouse model of MYCN-driven neuroblastoma, CCT137690 significantly reduced tumor mass. frontiersin.orgnih.govaacrjournals.org
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQCBTXTRCREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648898 | |
| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095382-05-0 | |
| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies of Cct137690 at the Molecular and Cellular Level
Elucidation of CCT137690's Kinase Inhibition Profile
CCT137690 has been characterized as a pan-Aurora kinase inhibitor, demonstrating potent activity against all three family members. nih.govresearchgate.net Its inhibitory profile has been quantified through biochemical assays, revealing its high affinity for these primary targets and its broader selectivity across the human kinome.
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of CCT137690 against the Aurora kinases, confirming its potent pan-inhibitory nature. The compound inhibits Aurora A, Aurora B, and Aurora C with IC50 values in the low nanomolar range. nih.govaacrjournals.orgselleckchem.com Specifically, the IC50 values are 15 nM for Aurora A, 25 nM for Aurora B, and 19 nM for Aurora C. nih.govselleckchem.comapexbt.com This demonstrates a strong and relatively balanced inhibition across the Aurora kinase family.
| Kinase | IC50 (nM) | Reference |
|---|---|---|
| Aurora A | 15 | nih.govaacrjournals.orgselleckchem.com |
| Aurora B | 25 | nih.govaacrjournals.orgselleckchem.com |
| Aurora C | 19 | nih.govaacrjournals.orgselleckchem.com |
Beyond the Aurora kinase family, CCT137690 exhibits inhibitory activity against a small number of other kinases. nih.gov Notably, it is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with a reported IC50 of 2.5 nM. nih.govaacrjournals.org Its activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor (VEGFR) has also been observed. nih.govapexbt.com In a broad kinase panel screening, CCT137690 inhibited the activity of both FGFR1 and VEGFR by over 80% when tested at a concentration of 1 µM. nih.govaacrjournals.org
| Kinase | Inhibition Metric | Value | Reference |
|---|---|---|---|
| FLT3 | IC50 | 2.5 nM | nih.govaacrjournals.org |
| FGFR1 | % Inhibition at 1 µM | >80% | nih.govaacrjournals.org |
| VEGFR | % Inhibition at 1 µM | >80% | nih.govaacrjournals.org |
CCT137690 is described as a highly selective kinase inhibitor. nih.govaacrjournals.orgnih.gov This selectivity was established by screening the compound against a panel of 94 different kinases. nih.govaacrjournals.org At a concentration of 1 µM, significant inhibition (above 80%) was observed for only three kinases in addition to the Auroras: FLT3, FGFR1, and VEGFR. nih.govaacrjournals.org This focused activity profile highlights the compound's specificity for the Aurora kinase family, with a limited set of additional targets. nih.govaacrjournals.org
Impact of CCT137690 on Key Mitotic Processes
The inhibition of Aurora kinases by CCT137690 directly interferes with critical mitotic functions, leading to distinct cellular phenotypes. The Aurora kinases are essential regulators of the cell division process, and their inhibition disrupts the precise orchestration of mitosis. nih.govnih.govsemanticscholar.org
Aurora A is a key regulator of centrosome maturation, a process vital for the proper formation of the mitotic spindle. nih.govnih.gov The kinase is activated at the onset of mitosis and phosphorylates multiple substrates that control this process. nih.gov As a potent inhibitor of Aurora A, CCT137690 disrupts these regulatory functions, thereby affecting the normal maturation of centrosomes. nih.govnih.govresearchgate.net
The functional consequence of inhibiting Aurora kinases with CCT137690 is a profound disruption of mitotic spindle assembly. nih.govnih.gov Continuous exposure of tumor cells to the inhibitor leads to multiple mitotic aberrations. nih.govaacrjournals.orgnih.gov Studies in HeLa and HCT116 cells have shown that treatment with CCT137690 induces the formation of multipolar spindles and chromosome misalignment. nih.govaacrjournals.orgnih.gov At certain concentrations, the formation of monopolar spindles was also observed, a phenotype consistent with specific Aurora A inhibition. nih.govaacrjournals.org This interference with spindle formation ultimately leads to cytokinesis failure and the accumulation of polyploid cells. nih.govaacrjournals.org
Regulation of Chromosome Alignment and Segregation
The fidelity of chromosome alignment and segregation during mitosis is critical for maintaining genomic stability, a process heavily regulated by Aurora kinases. aacrjournals.orgnih.govsemanticscholar.org CCT137690, by inhibiting these kinases, directly interferes with these essential mitotic events. aacrjournals.orgnih.gov Continuous exposure of cancer cells to CCT137690 results in significant mitotic aberrations, including the formation of multipolar spindles and pronounced chromosome misalignment. aacrjournals.orgnih.govnih.govaacrjournals.orgsemanticscholar.org
In studies using HeLa cells, treatment with CCT137690 for 24 hours led to observable multipolar spindle formation and misaligned chromosomes. nih.gov This phenotype is a characteristic outcome of inhibiting both Aurora A and Aurora B kinases, confirming the compound's mechanism of action. aacrjournals.orgnih.gov The disruption of the mitotic spindle, a structure essential for the correct attachment and segregation of chromosomes, underlies the compound's effect on genomic integrity during cell division. scispace.com
Modulation of Cytokinesis
Cytokinesis, the final stage of cell division where the cytoplasm is divided to form two distinct daughter cells, is critically dependent on the function of Aurora B kinase. aacrjournals.orgnih.gov CCT137690's inhibition of Aurora B leads to a failure in this process. aacrjournals.orgnih.gov This cytokinesis failure results in the formation of polyploid cells, which contain more than the normal two sets of chromosomes. aacrjournals.orgnih.gov
Research on human colon cancer HCT116 cells demonstrated that treatment with CCT137690 induced a significant accumulation of cells with 4N and 8N DNA content within 24 hours, a clear indicator of failed cytokinesis. aacrjournals.orgnih.gov Prolonged exposure to the compound for 48 to 72 hours resulted in cells with even higher ploidy, up to 16N DNA content. aacrjournals.orgnih.gov The resulting abnormal mitotic spindles and multinucleated cells are consistent with phenotypes observed when Aurora A and B are inhibited through other means, such as with different chemical inhibitors or siRNA. aacrjournals.orgnih.gov
| Mitotic Process | Observed Effect | Cell Line | Key Findings |
|---|---|---|---|
| Chromosome Alignment & Segregation | Chromosome misalignment, multipolar spindle formation | HeLa, HCT116 | Disruption of mitotic spindle integrity consistent with Aurora A/B inhibition. aacrjournals.orgnih.gov |
| Cytokinesis | Cytokinesis failure, induction of polyploidy (4N, 8N, 16N DNA content) | HCT116, HeLa | Leads to multinucleated cells due to potent Aurora B inhibition. aacrjournals.orgnih.gov |
CCT137690's Regulation of Cellular Signaling Pathways
Modulation of MYCN Expression and Downregulation
A significant mechanism of CCT137690 involves its ability to modulate the expression of the MYCN oncoprotein, particularly in cancers where this gene is amplified, such as neuroblastoma. aacrjournals.orgnih.gov Treatment with CCT137690 leads to a marked decrease in MYCN protein levels. aacrjournals.orgnih.govnih.govaacrjournals.orgsemanticscholar.org This effect has been identified as a specific consequence of Aurora A inhibition. aacrjournals.orgnih.gov Aurora A kinase normally acts to stabilize the MYCN protein through a physical interaction that involves the E3 ubiquitin ligase FBXW7. aacrjournals.orgnih.govaacrjournals.org By inhibiting Aurora A, CCT137690 disrupts this protective mechanism, thereby promoting the degradation of MYCN. aacrjournals.orgnih.gov In KELLY neuroblastoma cells, a reduction in MYCN protein was observed after both 6 and 24 hours of CCT137690 treatment. aacrjournals.orgresearchgate.net
Phosphorylation and Inactivation of GSK3β Kinase
CCT137690 influences the Glycogen (B147801) Synthase Kinase 3β (GSK3β) signaling pathway. aacrjournals.orgnih.gov Specifically, treatment with the compound reduces the phosphorylation of GSK3β at its serine 9 (S9) residue. aacrjournals.orgnih.govresearchgate.net The phosphorylation at this site is an inactivating modification for the GSK3β kinase. aacrjournals.orgnih.govelsevierpure.comnih.gov This effect is directly linked to the inhibition of Aurora A, which is responsible for phosphorylating GSK3β at S9. aacrjournals.orgnih.gov
Active, non-phosphorylated GSK3β targets MYCN for degradation by phosphorylating it at threonine 58, a signal for recognition by the F-box/WD repeat-containing protein 7 (FBXW7) E3 ubiquitin ligase. aacrjournals.orgnih.gov Therefore, by inhibiting Aurora A, CCT137690 prevents the inactivation of GSK3β, which subsequently enhances the degradation of MYCN. aacrjournals.orgnih.gov Studies in KELLY cells confirmed that CCT137690 reduced GSK3β S9 phosphorylation; furthermore, when Aurora A was overexpressed, both MYCN and p-GSK3β levels increased, an effect that was reversed by CCT137690 treatment. aacrjournals.orgnih.gov
Induction of p53/p21/BAX Proteins
The activity of CCT137690 also intersects with the p53 tumor suppressor pathway. aacrjournals.orgnih.gov Prolonged exposure of HCT116 cells to the inhibitor led to an increase in the protein levels of p53 and the pro-apoptotic protein BCL2 Associated X (BAX). aacrjournals.orgnih.govresearchgate.net Further investigation showed that treatment of HCT116 cells for 24 hours upregulated the expression of both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. aacrjournals.orgnih.gov The stabilization and activation of the p53 pathway are known consequences of disrupting mitotic progression through Aurora kinase inhibition. aacrjournals.orgnih.gov
PARP Cleavage
A key indicator of apoptosis, or programmed cell death, is the cleavage of Poly (ADP-ribose) polymerase (PARP). aacrjournals.orgnih.gov Treatment with CCT137690 induces this event, signifying the initiation of an apoptotic cascade. aacrjournals.orgnih.govnih.govaacrjournals.orgsemanticscholar.org In HCT116 cells, PARP cleavage was observed following treatment with CCT137690 for periods up to 72 hours. aacrjournals.orgnih.govresearchgate.net This cleavage is a downstream event resulting from the activation of caspases, which is triggered by the upstream induction of the p53/p21/BAX signaling axis, ultimately leading to apoptosis. aacrjournals.orgnih.gov
| Signaling Molecule | Effect | Mechanism | Cell Line |
|---|---|---|---|
| MYCN | Downregulation | Inhibition of Aurora A-mediated stabilization. aacrjournals.orgnih.gov | KELLY |
| p-GSK3β (Ser9) | Downregulation (Dephosphorylation) | Inhibition of Aurora A prevents the inactivating phosphorylation of GSK3β. aacrjournals.orgnih.gov | KELLY |
| p53 | Upregulation / Induction | Response to mitotic disruption from Aurora kinase inhibition. aacrjournals.orgnih.gov | HCT116 |
| p21 | Upregulation / Induction | Downstream target of p53 activation. aacrjournals.orgnih.gov | HCT116 |
| BAX | Upregulation / Induction | Pro-apoptotic protein induced as part of the p53 response. aacrjournals.orgnih.gov | HCT116 |
| PARP | Cleavage | Hallmark of apoptosis, downstream of p53/BAX induction. aacrjournals.orgnih.gov | HCT116 |
Downregulation of Thymidine (B127349) Kinase 1 (TK1)
Treatment with CCT137690 has been shown to result in the downregulation of Thymidine Kinase 1 (TK1) nih.govnih.govaacrjournals.orgsemanticscholar.org. This effect accompanies other molecular changes, such as the induction of p53 and p21, following exposure to the compound in tumor cells nih.govaacrjournals.org. Specifically, in HCT116 human colon cancer cells treated with 0.5 μmol/L of CCT137690 for 24 hours, the downregulation of TK1 was observed alongside the upregulation of p53 and p21 aacrjournals.org. This molecular response is a consistent finding in the characterization of CCT137690's cellular effects nih.govaacrjournals.orgresearchgate.net. The downregulation of TK1 by CCT137690 has been suggested as a potential biomarker for measuring the in vivo activity of the compound, possibly through non-invasive imaging techniques like 3′-deoxy-3′-[18F]fluorothymidine positron emission tomography ([18F]FLT PET) nih.govaacrjournals.org.
Inhibition of FLT3 Downstream Targets: STAT5 and p44/42 MAPK (Erk1/2)
In addition to its effects on Aurora kinases, CCT137690 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 value of less than 0.5 nM to 2.5 nM nih.govaacrjournals.orgresearchgate.net. In cellular assays, particularly in the context of FLT3-ITD positive acute myeloid leukemia (AML), CCT137690 effectively inhibits the autophosphorylation of the FLT3 kinase researchgate.netresearchgate.net. This inhibition extends to the phosphorylation of its key downstream signaling targets, including STAT5 and p44/42 MAPK (also known as Erk1/2) researchgate.netresearchgate.net. The dual inhibition of both Aurora and FLT3 kinases is a distinct feature of CCT137690's mechanism of action in FLT3-ITD positive AML cells researchgate.netresearchgate.net.
Cellular Phenotypes Induced by CCT137690 Treatment
Aberrant Mitosis and Mitotic Catastrophe
Exposure of cancer cells to CCT137690 leads to significant mitotic defects nih.govnih.govsemanticscholar.org. As an inhibitor of Aurora kinases, which are crucial regulators of mitosis, the compound disrupts several key mitotic processes nih.govnih.govsemanticscholar.org. Studies in various cell lines, including HeLa and HCT116 cells, have demonstrated that treatment with CCT137690 induces the formation of multipolar spindles and chromosome misalignment nih.govnih.govaacrjournals.orgsemanticscholar.org. In HeLa cells, treatment with 0.5 μM of the inhibitor resulted in monopolar spindles, a phenotype consistent with Aurora A inhibition, while longer exposure led to multiple aberrant spindles nih.govaacrjournals.org. Similar effects, including distorted chromosome alignment, were observed in oral cancer cell lines ORL-48 and ORL-115 tandfonline.comresearchgate.net. This aberrant progression through mitosis can ultimately lead to mitotic catastrophe, a form of cell death triggered by faulty mitosis tandfonline.comtaylorandfrancis.com.
Polyploidy and Endoreduplication
A prominent cellular phenotype resulting from CCT137690 treatment is the induction of polyploidy, which is the state of having more than two paired sets of chromosomes nih.govnih.govaacrjournals.orgsemanticscholar.org. This occurs due to the compound's inhibition of Aurora B kinase, which plays a critical role in cytokinesis, the final step of cell division nih.gov. The failure of cytokinesis leads to endoreduplication, a process where cells replicate their DNA without dividing, resulting in an increased DNA content tandfonline.comresearchgate.net.
Flow cytometry analysis of HCT116 cells treated with CCT137690 revealed a time- and concentration-dependent accumulation of cells with 4N, 8N, and even 16N DNA content nih.govresearchgate.net. For example, after 24 hours of treatment, there was a notable increase in the 4N and 8N cell populations, and by 72 hours, cells with 16N DNA content were observed nih.govresearchgate.net. This induction of polyploidy and endoreduplication has also been documented in other cell lines, including HeLa cells and oral cancer cells nih.govtandfonline.comresearchgate.net.
| Treatment Duration | Observed DNA Content | Inferred Cellular Process |
|---|---|---|
| 24 hours | Accumulation of 4N and 8N cells | Cytokinesis failure and initial endoreduplication |
| 48-72 hours | Appearance of 16N cells | Continued rounds of endoreduplication |
Apoptosis Induction
Continuous exposure of tumor cells to CCT137690 is a potent inducer of apoptosis, or programmed cell death nih.govnih.govaacrjournals.orgsemanticscholar.org. The induction of apoptosis is a downstream consequence of the mitotic aberrations and polyploidy caused by the compound tandfonline.comresearchgate.net. The apoptotic response is confirmed by the presence of key molecular markers. In HCT116 cells, treatment with CCT137690 for up to 72 hours led to the cleavage of poly (ADP-ribose) polymerase (PARP), a classic hallmark of apoptosis nih.govaacrjournals.orgresearchgate.net. This was accompanied by the stabilization and increased levels of the tumor suppressor protein p53 and the pro-apoptotic protein BAX nih.govaacrjournals.orgsemanticscholar.orgresearchgate.net. The dual inhibition of Aurora and FLT3 kinases by CCT137690 also robustly induces apoptosis in FLT3-ITD positive AML cells researchgate.net.
Cell Cycle Arrest, specifically G2/M phase
Treatment with CCT137690 results in a distinct cell cycle profile characterized by the accumulation of cells in the G2/M phase researchgate.netresearchgate.net. This G2/M arrest is a direct consequence of inhibiting Aurora kinases, which are essential for progression through mitosis nih.govnih.gov. In FLT3-ITD positive AML cells, the dual inhibition of Aurora and FLT3 kinases by CCT137690 leads to this unique G2/M accumulation, which precedes the induction of apoptosis researchgate.netresearchgate.net. This contrasts with the effect of selective FLT3 inhibitors, which typically cause a G1/S arrest researchgate.net. The inability of cells to properly navigate the G2/M checkpoint and execute mitosis due to kinase inhibition is a central component of CCT137690's mechanism nih.govfrontiersin.orgyoutube.com.
| Phenotype | Description | Key Molecular Events/Markers | Observed In |
|---|---|---|---|
| Aberrant Mitosis | Formation of multipolar/monopolar spindles, chromosome misalignment. | Inhibition of Aurora A and B substrates (e.g., TACC3, Histone H3). | HeLa, HCT116, Oral Cancer Cells |
| Polyploidy & Endoreduplication | Accumulation of cells with ≥4N DNA content due to cytokinesis failure. | Increased population of 4N, 8N, 16N cells. | HCT116, HeLa, Oral Cancer Cells |
| Apoptosis | Induction of programmed cell death. | PARP cleavage, induction of p53 and BAX. | HCT116, FLT3-ITD AML Cells |
| G2/M Cell Cycle Arrest | Accumulation of cells in the G2 and mitotic phases of the cell cycle. | Inhibition of key mitotic kinases (Aurora A/B). | FLT3-ITD AML Cells |
Preclinical Efficacy of Cct137690 in Cancer Models
Antitumor Activity in MYCN-Amplified Neuroblastoma
MYCN amplification is a common genetic alteration in high-risk neuroblastoma and is associated with aggressive disease and poor prognosis. CCT137690 has been investigated for its efficacy in targeting MYCN-amplified neuroblastoma. aacrjournals.orgnih.govdntb.gov.uaicr.ac.uk
In Vitro Sensitivity of Cell Lines
Studies have shown that MYCN-amplified neuroblastoma cell lines exhibit increased sensitivity to CCT137690 treatment. aacrjournals.orgnih.gov CCT137690 inhibits cell proliferation in these cell lines. nih.govicr.ac.uk Furthermore, treatment with CCT137690 reduces the levels of MYCN protein and impacts the phosphorylation/inactivation of GSK3β kinase. aacrjournals.orgnih.gov This downregulation of MYCN protein and GSK3β phosphorylation is specifically attributed to Aurora A inhibition. aacrjournals.orgnih.gov
In Vivo Efficacy in Transgenic Mouse Models (TH-MYCN)
The preclinical efficacy of CCT137690 has been evaluated in MYCN-driven transgenic mouse models, specifically the TH-MYCN model. aacrjournals.orgnih.govicr.ac.uk This model is relevant as it recapitulates key clinicopathologic features of high-risk, MYCN-amplified neuroblastoma. aacrjournals.org In these models, CCT137690 has shown significant inhibition of tumor growth when used as a single agent. nih.govicr.ac.uk
Impact on Tumor Mass Reduction
Importantly, CCT137690 treatment has been shown to dramatically reduce neuroblastoma tumor mass in MYCN transgenic mice. aacrjournals.orgnih.gov Preclinical trials in tumor-bearing TH-MYCN animals treated with CCT137690 demonstrated a significant decrease in tumor burden compared to vehicle-treated animals. aacrjournals.org
Table 1: Summary of CCT137690 Efficacy in MYCN-Amplified Neuroblastoma
| Model Type | Finding | Source |
| In Vitro (Cell Lines) | Increased sensitivity of MYCN-amplified cell lines. | aacrjournals.orgnih.gov |
| In Vitro (Cell Lines) | Inhibits cell proliferation. | nih.govicr.ac.uk |
| In Vitro (Cell Lines) | Reduces MYCN protein levels. | aacrjournals.orgnih.gov |
| In Vitro (Cell Lines) | Impacts GSK3β phosphorylation/inactivation via Aurora A inhibition. | aacrjournals.orgnih.gov |
| In Vivo (TH-MYCN Mice) | Significantly inhibits tumor growth. | nih.govicr.ac.uk |
| In Vivo (TH-MYCN Mice) | Dramatically reduces tumor mass. | aacrjournals.orgnih.gov |
Efficacy in Colorectal Cancer Models
CCT137690 has also demonstrated preclinical activity in colorectal cancer models. tandfonline.com
In Vitro Antiproliferative Activity
CCT137690 exhibits potent antiproliferative activity against a wide range of human solid tumor cell lines, which includes colorectal cancer cell lines. nih.gov While specific detailed data on IC50 values for a broad panel of colorectal cancer cell lines were not extensively detailed in the provided snippets for CCT137690 specifically, Aurora kinase inhibitors in general have shown antiproliferative effects in colorectal cancer cell lines. oncotarget.comresearchgate.net
In Vivo Studies in Xenograft Models
In vivo studies have shown significant efficacy of CCT137690 in xenograft models of colorectal cancer. tandfonline.com While detailed outcomes of these specific studies were not provided in the immediate search results, the mention of its efficacy in these models indicates its potential as a therapeutic agent. tandfonline.com Other Aurora kinase inhibitors have also demonstrated anti-tumor activity in human tumor xenograft models, including colorectal cancer. oncotarget.commdpi.com
Table 2: Summary of CCT137690 Efficacy in Colorectal Cancer
| Model Type | Finding | Source |
| In Vitro (Cell Lines) | Exhibits antiproliferative activity. | nih.govtandfonline.com |
| In Vivo (Xenografts) | Shows significant efficacy. | tandfonline.com |
Activity in FLT3-ITD Positive Acute Myeloid Leukemia (AML)
CCT137690 has demonstrated significant activity against FLT3-ITD positive AML, a subtype associated with a poor prognosis. ashpublications.orgresearchgate.net Its efficacy has been evaluated in both in vitro cell line studies and in vivo xenograft models. nih.govashpublications.orgresearchgate.netnih.gov
In Vitro Sensitivity of FLT3-ITD Positive Cell Lines (e.g., MV-4-11, MOLM-13)
In vitro studies have shown that FLT3-ITD positive human AML cell lines, such as MOLM-13 and MV4-11, are potently inhibited by CCT137690. nih.govashpublications.orgresearchgate.netresearchgate.net Using MTS assays, the viability IC50 values for MOLM-13 and MV4-11 cell lines were determined to be 0.023 µM and 0.062 µM, respectively. nih.govresearchgate.net These low nanomolar GI50 values indicate high sensitivity of these cell lines to CCT137690 treatment. ashpublications.orgresearchgate.net Cellular assays in MOLM-13 cells revealed that inhibition of FLT3 signaling occurs at lower concentrations of CCT137690 compared to the concentrations required for inhibiting Aurora kinases. nih.govresearchgate.net
Here is a table summarizing the in vitro sensitivity of FLT3-ITD positive cell lines to CCT137690:
| Cell Line | Viability Assay | IC50 (µM) | Reference |
| MOLM-13 | MTS | 0.023 | nih.govresearchgate.net |
| MV4-11 | MTS | 0.062 | nih.govresearchgate.net |
| MV-4-11 | GI50 | <0.050 | ashpublications.orgresearchgate.net |
| MOLM-13 | GI50 | <0.050 | ashpublications.orgresearchgate.net |
Distinct Cell Cycle Profile Compared to Selective FLT3 Inhibition
CCT137690 induces a unique cell cycle profile in FLT3-ITD positive AML cells, characterized by an accumulation of cells in the G2/M phase. ashpublications.orgresearchgate.netresearchgate.net This is in contrast to the G1/S arrest observed with selective FLT3 inhibitors like MLN518. nih.govashpublications.orgresearchgate.netresearchgate.net This distinct cell cycle effect is attributed to the dual inhibitory activity of CCT137690 on both FLT3 and Aurora kinases. ashpublications.orgresearchgate.netresearchgate.net
In Vivo Efficacy in Xenograft Models (MOLM-13)
Preclinical in vivo studies using subcutaneous MOLM-13 xenograft models in athymic mice have demonstrated the efficacy of CCT137690. nih.govashpublications.orgresearchgate.netresearchgate.net Oral administration of CCT137690 resulted in potent inhibition of tumor growth. ashpublications.orgresearchgate.netresearchgate.net This inhibition was more pronounced compared to the selective FLT3 inhibitor MLN518 in the same model. ashpublications.orgresearchgate.netresearchgate.net Biomarker analysis in these in vivo studies confirmed that CCT137690 inhibits both FLT3 and Aurora kinases at well-tolerated doses. nih.gov
Application in Oral Squamous Cell Carcinoma
CCT137690 has also been evaluated for its potential application in oral squamous cell carcinoma, showing promising in vitro activity. tandfonline.comnih.govnih.govresearchgate.netaacrjournals.org
In Vitro Antiproliferative Activity in Oral Cancer Cell Lines (ORL-48, ORL-115)
CCT137690 exhibits potent antiproliferative activity against oral cancer cell lines, including ORL-48 and ORL-115. tandfonline.comnih.govnih.govresearchgate.netaacrjournals.org Studies using SRB assays have shown that CCT137690 inhibits the proliferation of both cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115, respectively. tandfonline.com This antiproliferative effect is linked to the inhibition of Aurora kinases in these cells. tandfonline.comnih.gov
Here is a table summarizing the in vitro antiproliferative activity of CCT137690 in oral cancer cell lines:
| Cell Line | Assay | GI50 (µM) | Reference |
| ORL-48 | SRB | 0.81 | tandfonline.com |
| ORL-115 | SRB | 0.84 | tandfonline.com |
Induction of Aberrant Mitosis and Apoptosis in Oral Cancer Cells
Treatment with CCT137690 leads to aberrant mitosis and ultimately apoptotic cell death in oral cancer cells. tandfonline.comnih.govnih.govresearchgate.net Inhibition of Aurora kinases by CCT137690 in these cells results in abrogated mitotic spindle formation, misaligned chromosome attachment, and polyploidy. tandfonline.comnih.govnih.govresearchgate.net These mitotic defects contribute to the induction of apoptosis. tandfonline.comnih.govresearchgate.net Flow cytometry analysis has shown that CCT137690 treatment induces polyploidy. tandfonline.comresearchgate.net Apoptosis induction has been confirmed by Annexin V/Propidium Iodide staining and analysis of cleaved-PARP levels. nih.govresearchgate.net
Research in Breast Cancer Models
Studies have investigated the effects of CCT137690 on both estrogen receptor (ER)-positive and ER-negative human breast cancer cell lines to understand its potential in different breast cancer subtypes.
Antiproliferative and Cytotoxic Effects in Estrogen Receptor (ER)-Positive (MCF-7) and ER-Negative (MDA-MB-231) Cell Lines
CCT137690 has shown antiproliferative and cytotoxic effects in both ER-positive MCF-7 and ER-negative MDA-MB-231 breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) of CCT137690 were determined after 48 hours of treatment using the xCELLigence system. The IC50 value for MCF-7 cells was found to be 4.5 µM, while for MDA-MB-231 cells it was 7.27 µM. nih.govresearcher.lifenih.govresearchgate.netbjbms.org This indicates that CCT137690 inhibits the growth and viability of both breast cancer cell types, with slightly greater potency observed in the ER-positive MCF-7 line under these experimental conditions.
Here is a table summarizing the IC50 values:
| Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) after 48h |
| MCF-7 | Positive | 4.5 |
| MDA-MB-231 | Negative | 7.27 |
Impact on Long Non-coding RNA (lncRNA) Expression Profiles
Treatment with CCT137690 has been shown to induce changes in the expression profiles of long non-coding RNAs (lncRNAs) in breast cancer cell lines. These changes include both the downregulation of oncogenic lncRNAs and the upregulation of tumor suppressor lncRNAs, suggesting a role for lncRNAs in mediating the anti-proliferative effects of CCT137690. nih.govresearcher.lifenih.govbjbms.orgresearchgate.net
Downregulation of Oncogenic lncRNAs (e.g., PRINS, HOXA1AS, NCRMS, HOTAIR, PCAT-1, UCA1)
Several oncogenic lncRNAs were observed to be downregulated following CCT137690 treatment in breast cancer cell lines. PRINS, HOXA1AS, and NCRMS were downregulated in both ER-negative and ER-positive cell lines. nih.govresearcher.lifenih.govbjbms.orgresearchgate.net In ER-positive cell lines, HOXA11AS and PCAT-14 lncRNAs were downregulated. nih.govnih.govbjbms.org In ER-negative cell lines, MER11C, SCA8, BC200, HOTAIR, PCAT-1, UCA1, SOX2OT, and HULC lncRNAs were downregulated. nih.govnih.govbjbms.orgresearchgate.net The more prominent downregulation of NCRMS in highly invasive MDA-MB-231 cells compared to low-invasive MCF-7 cells suggests potential for CCT137690 in aggressive breast cancers. nih.gov The decrease in UCA1 in MDA-MB-231 cells after treatment may be linked to CCT137690-mediated FGFR1 inhibition, as a positive correlation exists between FGFR1 protein and UCA1 expression in hepatocellular carcinoma tissues. nih.gov
Here is a table summarizing the downregulation of oncogenic lncRNAs:
| Oncogenic lncRNA | MCF-7 (ER-Positive) | MDA-MB-231 (ER-Negative) |
| PRINS | Downregulated | Downregulated |
| HOXA1AS | Downregulated | Downregulated |
| NCRMS | Downregulated | Downregulated |
| HOXA11AS | Downregulated | Not specified |
| PCAT-14 | Downregulated | Not specified |
| MER11C | Not specified | Downregulated |
| SCA8 | Not specified | Downregulated |
| BC200 | Not specified | Downregulated |
| HOTAIR | Not specified | Downregulated |
| PCAT-1 | Not specified | Downregulated |
| UCA1 | Not specified | Downregulated |
| SOX2OT | Not specified | Downregulated |
| HULC | Not specified | Downregulated |
Upregulation of Tumor Suppressor lncRNAs (e.g., DGCR5, IGF2AS)
Conversely, some tumor suppressor lncRNAs were found to be upregulated in breast cancer cells treated with CCT137690. Specifically, DGCR5 and IGF2AS were upregulated in the ER-positive MCF-7 cell line. nih.govresearcher.lifenih.govbjbms.orgresearchgate.netomicsdi.org IGF2AS has been reported to act as an epigenetic tumor suppressor in other cancer types. nih.gov
Here is a table summarizing the upregulation of tumor suppressor lncRNAs:
| Tumor Suppressor lncRNA | MCF-7 (ER-Positive) | MDA-MB-231 (ER-Negative) |
| DGCR5 | Upregulated | Not specified |
| IGF2AS | Upregulated | Not specified |
Activity Across a Broad Range of Human Tumor Cell Lines
CCT137690 has demonstrated antiproliferative activity against a wide range of human solid tumor cell lines originating from different tissues. nih.govaacrjournals.orgselleckchem.com This broad activity is consistent with its mechanism of action as an Aurora kinase inhibitor, as Aurora kinases are involved in cell division and are often overexpressed in various malignancies. nih.govnih.govresearchgate.netbjbms.orgresearchgate.netnih.govaacrjournals.org
Comprehensive Antiproliferative Screening Results
Comprehensive antiproliferative screening using assays such as the MTT assay has shown that CCT137690 effectively inhibits the growth of various human tumor cell lines. aacrjournals.orgselleckchem.com Growth inhibition by 50% (GI50) values have been reported for a number of cell lines, ranging from 0.005 µM to 0.47 µM in one study. aacrjournals.org Examples of cell lines where antiproliferative activity has been observed include SW620 colon carcinoma cells (GI50 = 0.30 µM) and A2780 ovarian cancer cells (GI50 = 0.14 µM). selleckchem.commedchemexpress.com In oral cancer cell lines, ORL-48 and ORL-115, CCT137690 showed potent inhibition with GI50 values of 0.81 µM and 0.84 µM, respectively. nih.gov While a direct correlation between sensitivity and Aurora kinase protein levels was not always observed, differences in sensitivity might be related to the genetic background of the cell lines. aacrjournals.org
Here is a table summarizing some reported GI50 values in various cell lines:
| Cell Line Type | Cell Line | GI50 (µM) | Source |
| Colon Carcinoma | SW620 | 0.30 | selleckchem.commedchemexpress.com |
| Ovarian Cancer | A2780 | 0.14 | selleckchem.commedchemexpress.com |
| Oral Cancer | ORL-48 | 0.81 | nih.gov |
| Oral Cancer | ORL-115 | 0.84 | nih.gov |
| Various Origins | Range | 0.005-0.47 | aacrjournals.org |
Influence of Genetic Background on Sensitivity
While a direct correlation with Aurora kinase protein levels was not observed, differences in sensitivity to CCT137690 might be associated with the different genetic backgrounds of the cell lines aacrjournals.orgnih.govresearchgate.net. This includes factors such as the lack of proteins associated with Aurora kinases or other genetic alterations that influence cellular pathways affected by Aurora kinase inhibition aacrjournals.orgnih.gov. For instance, MYCN-amplified neuroblastoma cell lines have been shown to be more sensitive to CCT137690, indicating that the genetic context, specifically MYCN amplification, plays a significant role in determining the sensitivity to this inhibitor nih.govresearchgate.net. The sensitivity might also be linked to the inhibition of all Aurora kinases (Aurora A and B in particular) in addition to the varied genetic makeup of the cell lines nih.gov.
The antiproliferative activity of CCT137690 has been evaluated in a variety of human tumor cell lines, with varying degrees of sensitivity. The following table presents some reported GI50 values:
| Cell Line | Cancer Type | CCT137690 GI₅₀ (μmol/L) | Source |
| SW48 | Colorectal Cancer | 0.005 | researchgate.net |
| T84 | Colorectal Cancer | 0.14 | researchgate.net |
| SW620 | Colorectal Cancer | 0.15 | researchgate.net |
| Ls174T | Colorectal Cancer | 0.16 | researchgate.net |
| SW403 | Colorectal Cancer | 0.18 | researchgate.net |
| SW948 | Colorectal Cancer | 0.19 | researchgate.net |
| HCT116 | Colorectal Cancer | 0.22 | researchgate.net |
| DLD1 | Colorectal Cancer | 0.26 | researchgate.net |
| Colo320 | Colorectal Cancer | 0.36 | researchgate.net |
| PC/JW2 | Not specified | 0.45 | researchgate.net |
| LOVO | Colorectal Cancer | 0.47 | researchgate.net |
| A2780 | Ovarian Cancer | 0.35 | researchgate.net |
| HeLa | Cervical Cancer | 0.14 | researchgate.net |
| ORL-48 | Oral Cancer | 0.81 | nih.govtandfonline.com |
| ORL-115 | Oral Cancer | 0.84 | nih.govtandfonline.com |
This table illustrates the variability in sensitivity across different cell lines and cancer types, supporting the notion that factors beyond just Aurora kinase protein levels, such as genetic background, contribute to the observed differences in response to CCT137690.
Combination Therapies and Synergistic Effects with Cct137690
Synergistic Interactions with Chemotherapeutic Agents
While extensive research has highlighted the synergy of CCT137690 with targeted therapies and radiotherapy, its combination with traditional chemotherapeutic agents has also been explored. For instance, in oral cancer cell lines, CCT137690 was evaluated in combination with microtubule-stabilizing and depolymerizing agents like paclitaxel (B517696) and vincristine, respectively. nih.govtandfonline.com However, the most pronounced synergistic effects were observed with targeted therapies. nih.govtandfonline.com
Combination with Targeted Therapies
The combination of CCT137690 with targeted therapies has shown considerable promise in preclinical studies, particularly in the context of oral cancer.
Synergy with EGFR Inhibitors (e.g., Gefitinib) in Oral Cancer
Studies have identified a strong synergistic relationship between CCT137690 and the EGFR inhibitor, gefitinib (B1684475), in oral cancer cells. nih.govtandfonline.comnih.gov Research conducted on oral cancer cell lines, ORL-48 and ORL-115, demonstrated that the combination of CCT137690 and gefitinib led to a significant reduction in cell proliferation and a marked increase in apoptosis. researchgate.netaacrjournals.org This synergistic interaction was confirmed by combination index (CI) values that were below 0.8 at various effective dose concentrations. nih.govtandfonline.com The combination has been suggested for further evaluation for the treatment of oral cancer. researchgate.netaacrjournals.org
Synergy with PI3-Kinase Inhibitors (e.g., Pictilisib (B1683980)/GDC-0941) in Oral Cancer
Similar to its synergy with EGFR inhibitors, CCT137690 has been found to work synergistically with the PI3-kinase inhibitor pictilisib (also known as GDC-0941). nih.govtandfonline.comnih.gov In oral cancer cell lines, the combination of CCT137690 and pictilisib resulted in a potent inhibition of cell proliferation. tandfonline.commdpi.com The combination index values for this pairing were also consistently below 0.8, indicating a strong synergistic effect. nih.govtandfonline.com This suggests that the dual targeting of Aurora kinases and the PI3K pathway could be a valuable therapeutic strategy for oral cancer. researchgate.netaacrjournals.org
Table 1: Synergistic Drug Combinations with CCT137690 in Oral Cancer Cell Lines
| Drug Combination | Cell Lines | Effect | Reference |
|---|---|---|---|
| CCT137690 + Gefitinib (EGFR Inhibitor) | ORL-48, ORL-115 | Synergistically reduced proliferation and increased apoptosis | nih.govtandfonline.comnih.govresearchgate.netaacrjournals.org |
| CCT137690 + Pictilisib (PI3K Inhibitor) | ORL-48, ORL-115 | Exhibited strong synergistic interaction in inhibiting cell proliferation | nih.govtandfonline.comnih.govresearchgate.netaacrjournals.org |
Sensitization to Radiotherapy
A significant area of investigation for CCT137690 is its ability to enhance the sensitivity of cancer cells to radiotherapy, a cornerstone of cancer treatment.
Enhancement of Radiation Sensitivity in Colorectal Cancer Cells
Research has shown that CCT137690 can increase the sensitivity of colorectal cancer cells to radiation. nih.govnih.gov In studies using the SW620 colorectal cancer cell line, the combination of CCT137690 and radiation resulted in enhanced cell death compared to either treatment alone. nih.govnih.gov This synergistic effect is clinically relevant as it could potentially allow for the use of lower doses of radiation, thereby reducing treatment-related side effects. nih.govnih.gov
Mechanisms Underlying Radiosensitization
The mechanism by which CCT137690 sensitizes colorectal cancer cells to radiation appears to involve the Aurora B-Survivin pathway. nih.govnih.gov Inhibition of Aurora B by CCT137690 is thought to disrupt this pathway, leading to increased susceptibility of the cancer cells to radiation-induced damage. nih.gov Further investigation into this mechanism could provide a basis for optimizing the combination of Aurora B inhibition and radiotherapy for the management of colorectal cancer. nih.gov
Table 2: CCT137690 in Combination with Radiotherapy
| Cancer Type | Cell Line | Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Colorectal Cancer | SW620 | Increased sensitivity to radiation, enhanced cell death | Involvement of the Aurora B-Survivin pathway | nih.govnih.gov |
Drug Development Considerations and Future Research Directions for Cct137690
Preclinical Development Status
Preclinical studies have characterized CCT137690 as a potent inhibitor of Aurora kinases, particularly Aurora B. mdpi.comtocris.com Its inhibitory activity extends to Aurora A and Aurora C as well, classifying it as a pan-Aurora kinase inhibitor. tocris.comaacrjournals.org Biochemical and cellular assays have demonstrated low nanomolar IC₅₀ values against these kinases. tocris.comresearchgate.net
In vitro studies have shown impressive antiproliferative effects across a diverse range of human tumor cell lines, with GI₅₀ values spanning from 5 to 9210 nM. mdpi.com CCT137690 effectively inhibits key phosphorylation events mediated by Aurora A and B, such as the phosphorylation of TACC3 at Ser558 and histone H3 at Ser10, respectively. aacrjournals.orgnih.gov This inhibition leads to characteristic phenotypes associated with Aurora kinase disruption, including aberrant mitotic spindle formation, chromosome misalignment, polyploidy (accumulation of cells with ≥4N DNA content), and ultimately, apoptotic cell death. researchgate.netnih.govnih.govtandfonline.com
Beyond its effects on Aurora kinases, CCT137690 has also demonstrated inhibitory activity against other kinases, including FLT3, FGFR1, and VEGFR. aacrjournals.orgresearchgate.netcaymanchem.com Notably, it inhibits both wild-type FLT3 and the constitutively active FLT3-ITD mutation, as well as the FLT3-ITD with the acquired resistance mutation D835Y. caymanchem.comnih.gov
In vivo investigations using murine xenograft models have provided further support for CCT137690's antitumor potential. Studies have shown decreased tumor growth in models of colorectal cancer, MYCN-driven neuroblastoma, and FLT3-driven acute myeloid leukemia. mdpi.comresearchgate.netnih.govtandfonline.com In a transgenic mouse model of MYCN-driven neuroblastoma, CCT137690 significantly inhibited tumor growth. researchgate.net
Despite these promising preclinical results, CCT137690 has not yet entered clinical trials. mdpi.com Colorectal malignancies have been a particular focus during preclinical evaluation. mdpi.com
Here is a summary of some preclinical findings:
| Activity | Observation | Source |
| Aurora Kinase Inhibition (IC₅₀) | Aurora A: 15 nM, Aurora B: 25 nM, Aurora C: 19 nM (or 0.015, 0.025, 0.019 μM) | tocris.comaacrjournals.orgnih.gov |
| Antiproliferative activity (GI₅₀) | Range from 5 to 9210 nM across various human tumor cell lines; 0.81-0.84 µM in oral cancer cell lines. | mdpi.comnih.govtandfonline.com |
| Inhibition of Histone H3 Phosphorylation (S10) | Efficiently inhibited in cells. | mdpi.comaacrjournals.orgresearchgate.netnih.govtandfonline.com |
| Inhibition of TACC3 Phosphorylation (S558) | Efficiently inhibited in cells. | aacrjournals.orgresearchgate.netnih.gov |
| Induction of Polyploidy and Apoptosis | Observed in tumor cells. | researchgate.netnih.govnih.govtandfonline.com |
| In vivo Antitumor Activity | Decreased tumor growth in colorectal cancer, MYCN-neuroblastoma, and FLT3-AML xenografts. | mdpi.comresearchgate.netnih.govtandfonline.comcaymanchem.com |
| FLT3 Inhibition (IC₅₀) | FLT3: 1.2 nM, FLT3-ITD: 4.9 nM. | caymanchem.com |
Potential for Clinical Translation
The preclinical data suggest a potential for CCT137690 to be translated into clinical applications, particularly in oncology. Its potent inhibition of Aurora kinases, which are overexpressed in many cancers and linked to poor prognosis, provides a strong rationale for its therapeutic use. mdpi.comaacrjournals.orgnih.govtandfonline.com The observed antiproliferative effects and induction of apoptosis in a wide array of cancer cell lines, including those from colorectal, oral, ovarian, neuroblastoma, and leukemia origins, indicate broad potential applicability. nih.govtandfonline.com
Furthermore, the in vivo efficacy demonstrated in various xenograft models, including those representing aggressive subtypes like MYCN-amplified neuroblastoma and FLT3-ITD positive AML, highlights its potential against difficult-to-treat malignancies. researchgate.netnih.govtandfonline.comcaymanchem.com The fact that CCT137690 is orally bioavailable is another factor favoring its clinical development. tocris.comcaymanchem.com
The dual inhibitory activity against both Aurora kinases and FLT3 is particularly relevant for certain hematologic malignancies like AML, where FLT3 mutations are common and contribute to aggressive disease. aacrjournals.orgcaymanchem.comnih.gov CCT137690's ability to overcome resistance conferred by the FLT3 D835Y mutation suggests it could address a significant clinical challenge. caymanchem.comnih.gov
However, the absence of initiated clinical trials for CCT137690, as noted in one source, indicates that further steps are required before it can be evaluated in humans. mdpi.com An advanced analog, CCT241736, which is also a dual FLT3/Aurora kinase inhibitor, is being pursued as a preclinical development candidate for AML, suggesting a continued interest in this class of inhibitors. frontiersin.org
Identification of Biomarkers for CCT137690 Activity and Response
Identifying biomarkers that predict response to CCT137690 is crucial for patient selection and optimizing therapeutic outcomes. Preclinical studies have identified several potential biomarkers related to its mechanism of action.
Inhibition of Aurora A and B activity can be assessed by monitoring the phosphorylation status of their downstream substrates. Phosphorylation of histone H3 at serine 10 (S10) is a widely used biomarker for Aurora B inhibition, while phosphorylation of TACC3 at serine 558 (S558) can indicate Aurora A inhibition. aacrjournals.orgresearchgate.netnih.govtandfonline.com Studies with CCT137690 have shown efficient inhibition of both pHH3 (S10) and pTACC3 (S558) in treated cells, confirming its target engagement. aacrjournals.orgresearchgate.netnih.gov
Changes in the expression levels of proteins involved in cell cycle regulation and apoptosis also serve as potential biomarkers. Treatment with CCT137690 has been shown to upregulate p53 and p21, and downregulate thymidine (B127349) kinase 1 (TK1). aacrjournals.orgresearchgate.net Induction of the proapoptotic protein BAX and subsequent PARP cleavage are also indicative of CCT137690-induced apoptosis. aacrjournals.orgresearchgate.net Noninvasive positron emission tomography (PET) imaging utilizing tracers that reflect TK1 activity could potentially be used to monitor CCT137690 activity in vivo. aacrjournals.org
In neuroblastoma, sensitivity to Aurora kinase inhibitors, including CCT137690, has been linked to MYCN amplification and wild-type TP53 status. researchgate.netplos.orgoncotarget.com MYCN protein levels are downregulated by CCT137690 in MYCN-amplified neuroblastoma cells, suggesting MYCN expression could serve as a predictive biomarker in this context. researchgate.netresearchgate.net
In the context of combination therapies, biomarkers relevant to the synergistic partner drugs are also important. For instance, when combined with EGFR inhibitors like gefitinib (B1684475), biomarkers related to EGFR signaling could be considered. nih.govtandfonline.comresearchgate.net Similarly, with PI3K inhibitors like pictilisib (B1683980), biomarkers of the PI3K pathway would be relevant. nih.govtandfonline.comresearchgate.net
Investigation of Acquired Resistance Mechanisms
Acquired resistance is a significant challenge in cancer therapy, and understanding the mechanisms by which cancer cells develop resistance to CCT137690 is crucial for designing strategies to overcome it. While specific detailed mechanisms of acquired resistance to CCT137690 itself are not extensively detailed in the provided snippets, research on other Aurora kinase inhibitors and related targeted therapies offers insights into potential mechanisms.
Resistance to targeted therapies, including kinase inhibitors, can arise through various mechanisms, such as secondary mutations in the drug target, activation of alternative signaling pathways, or changes in drug transport or metabolism. nih.gov For instance, acquired resistance to selective FLT3 inhibitors in AML can involve the emergence of secondary mutations in FLT3, such as D835Y. nih.govresearchgate.net However, CCT137690 has shown activity against FLT3 with the D835Y mutation, suggesting it may be able to overcome this specific resistance mechanism. caymanchem.comnih.gov
In neuroblastoma, mutations in p53 have been described as an acquired resistance mechanism to therapy. plos.orgplos.org Since Aurora kinase inhibitors can induce a p53 response, the functional status of p53 could play a role in sensitivity and resistance. plos.org
Studies on other Aurora kinase inhibitors have also explored resistance mechanisms. For example, resistance to the Aurora B inhibitor ZM447439 in T-cell ALL cells was associated with a Gly160Glu mutation in the Aurora B kinase domain that could prevent inhibitor binding. mdpi.com
Further research is needed to specifically investigate the mechanisms of acquired resistance that may emerge upon prolonged exposure to CCT137690 in different cancer types. This could involve developing resistant cell lines in vitro or analyzing samples from in vivo models or future clinical trials that develop resistance. Identifying these mechanisms will be key to developing strategies to prevent or overcome resistance, such as rational drug combinations or the development of next-generation inhibitors.
Formulation Strategies for Enhanced Delivery and Efficacy
Optimizing the formulation of CCT137690 is important to enhance its delivery to tumor sites, improve its pharmacokinetic profile, and potentially reduce off-target effects. Preclinical studies have explored the use of nanoparticle-based formulations for CCT137690, particularly in the context of combination therapy. nih.govtandfonline.comresearchgate.net
Polyethylene glycol (PEG)-based nanocapsules harboring combinations of CCT137690 with other synergistic drugs, such as gefitinib or pictilisib, have been synthesized and evaluated. nih.govtandfonline.comresearchgate.net These nanocapsule formulations demonstrated comparable inhibitory effects to the free drug combinations in both 2D monolayer and 3D spheroid cultures of oral cancer cells. nih.govtandfonline.comresearchgate.net Nanoparticle formulations offer several advantages, including reduced cytotoxicity, controlled drug release, synchronized pharmacokinetics, and enhanced bioavailability. nih.govtandfonline.comresearchgate.net
While nanoparticle-based delivery of targeted drugs is less common than for traditional chemotherapeutics, the successful application of PEGylated nanocapsules for CCT137690 combinations in preclinical oral cancer models suggests this is a promising avenue for enhancing its therapeutic index and efficacy. nih.govtandfonline.comresearchgate.net Further research into different nanoparticle platforms and formulation strategies could lead to improved delivery and effectiveness of CCT137690, potentially enabling lower dosing and reduced systemic toxicity.
Further Exploration of Novel Combination Regimens
Combining CCT137690 with other therapeutic agents is a promising strategy to enhance its efficacy, overcome or prevent resistance, and potentially broaden its therapeutic applications. Preclinical studies have already identified synergistic interactions with other targeted therapies. nih.govtandfonline.comresearchgate.net
In oral cancer cell lines, CCT137690 demonstrated strong synergy with inhibitors of EGFR (gefitinib) and PI3-kinase (pictilisib). nih.govtandfonline.comresearchgate.net These combinations led to enhanced inhibition of proliferation and increased apoptosis induction. nih.govtandfonline.comresearchgate.net The rationale for these combinations lies in targeting complementary pathways involved in cancer cell growth and survival.
Beyond targeted therapies, CCT137690 has also shown synergistic effects with conventional treatments. In colorectal cancer cells, inhibition of Aurora B by CCT137690 sensitized cells to radiotherapy, suggesting a potential combination strategy for improving the effectiveness of radiation therapy. nih.gov This synergistic effect was linked to the involvement of the Aurora B-Survivin pathway. nih.gov
Given CCT137690's activity against FLT3, combinations with other agents used in AML therapy could also be explored. Research on an analog, CCT241736, which is a dual FLT3/Aurora kinase inhibitor, highlights the potential of targeting both pathways in AML. frontiersin.org
Future research directions include systematically evaluating CCT137690 in combination with a wider range of targeted agents, chemotherapeutics, and immunotherapies across different cancer types. Identifying optimal drug partners and understanding the underlying mechanisms of synergy will be critical for designing effective combination regimens for clinical testing.
Comparative Studies with Other Aurora Kinase Inhibitors
CCT137690 belongs to a class of drugs targeting Aurora kinases, and comparative studies with other inhibitors in this class are valuable for understanding its unique properties and potential advantages. Several other Aurora kinase inhibitors have been developed and are in various stages of preclinical and clinical development, including pan-Aurora inhibitors and those with selectivity for specific isoforms like Aurora A or Aurora B. mdpi.complos.orgmdpi.com
Examples of other Aurora kinase inhibitors mentioned include Barasertib (selective for Aurora B), Alisertib (preferential for Aurora A), Danusertib (pan-Aurora), and Tozasertib (pan-Aurora). mdpi.complos.orgmdpi.com These inhibitors differ in their kinase selectivity profiles, potency, and clinical development status. mdpi.complos.orgmdpi.com
Comparative studies can assess differences in efficacy, potency, selectivity, pharmacokinetic properties, and the ability to overcome resistance mechanisms. For instance, while some FLT3 inhibitors are affected by the D835Y resistance mutation, CCT137690 has shown activity against this resistant form, which differentiates it from some other agents. caymanchem.comnih.gov
In neuroblastoma, different Aurora kinase inhibitors, including CCT137690, Alisertib, and Tozasertib, have demonstrated anti-neuroblastoma activity. plos.orgoncotarget.complos.org Comparative studies in this context have explored their activity in drug-resistant neuroblastoma cell lines and their interactions with other agents like the MDM2 inhibitor nutlin-3. plos.orgplos.org
While CCT137690 is described as a potent pan-Aurora inhibitor with favorable preclinical characteristics, direct head-to-head comparisons with a wide panel of other Aurora inhibitors in various cancer models and across different parameters would further clarify its relative strengths and potential niche in the therapeutic landscape.
Broader Therapeutic Applications Beyond Cancer
Research into CCT137690 has predominantly centered on its activity as an inhibitor of Aurora kinases (Aurora-A, -B, and -C) and FMS-like tyrosine kinase 3 (FLT3) glpbio.comaacrjournals.orgselleckchem.com. These kinases are well-established targets in various types of cancer due to their critical roles in cell division, proliferation, and survival glpbio.comresearchgate.net. Consequently, the vast majority of studies on CCT137690 investigate its potential in oncology, including neuroblastoma, colorectal cancer, oral cancer, and acute myeloid leukemia glpbio.comaacrjournals.orgfrontiersin.orgnih.govd-nb.infotandfonline.com.
While CCT137690 has also been noted to inhibit other kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor (VEGFR) at higher concentrations, the available research does not detail specific therapeutic applications of CCT137690 in non-cancer conditions where these kinases might be involved glpbio.comaacrjournals.orgselleckchem.comsemanticscholar.org. FGFR1 and VEGFR are often implicated in processes like angiogenesis, which is relevant to both cancer and certain non-oncological diseases nih.gov. However, studies specifically investigating the use of CCT137690 to target these pathways in non-cancer contexts were not identified in the reviewed literature.
Q & A
Q. What is the mechanism of action of CCT137690, and how does its multi-kinase inhibition profile influence experimental design?
CCT137690 is a pan-Aurora kinase inhibitor with IC50 values of 15 nM (Aurora A), 25 nM (Aurora B), and 19 nM (Aurora C). It also inhibits FLT3 and FGFR1 kinases at higher concentrations (IC50 = 3.0 μM for hERG). When designing experiments, researchers must account for its dual Aurora/FLT3 inhibition in FLT3-ITD+ AML models, where FLT3 suppression dominates, while Aurora inhibition prevails in FLT3-WT contexts . Dose-response assays (e.g., MTT, xCELLigence) should validate target specificity, particularly in models with overlapping kinase dependencies (e.g., pancreatic or colorectal cancers) .
Q. How should researchers determine the optimal IC50 for CCT137690 across diverse cancer cell lines?
IC50 determination requires standardized protocols:
- Use FlashPlate assays for kinase activity (e.g., Aurora A/B/C substrate phosphorylation).
- For anti-proliferative effects, employ MTT assays across a dose range (e.g., 0–40 μM) with 24–48 hr exposure. Reported GI50 values vary: 0.14 μM (A2780 ovarian) to 0.47 μM (SW620 colon) .
- Validate using xCELLigence real-time cell analysis to monitor dynamic cytotoxicity, as IC50 can differ between static and real-time assays (e.g., 4.5 μM vs. 7.27 μM in MCF-7 vs. MDA-MB-231 breast cancer cells) .
Q. What in vivo models are most appropriate for studying CCT137690’s efficacy and toxicity?
- Subcutaneous xenografts : SW620 colon cancer and MOLM-13 AML models show dose-dependent tumor growth inhibition at 80 mg/kg (oral, 40 days) with minimal toxicity (no weight loss or organ damage) .
- Orthotopic models : KPC pancreatic ductal adenocarcinoma (PDAC) cells in B6 mice replicate tumor-microenvironment interactions, revealing necroptosis induction via RIPK1/MLKL pathways .
- Transgenic models : MYCN-driven neuroblastoma models highlight CCT137690’s ability to reduce MYCN and GSK3β phosphorylation .
Advanced Research Questions
Q. How does CCT137690 regulate lncRNA expression in breast cancer, and what methodological approaches are required to analyze this?
CCT137690 modulates oncogenic and tumor-suppressive lncRNAs in a cell-line-dependent manner:
- ER+ MCF-7 : Downregulates HOXA11AS (linked to metastasis) and upregulates IGF2AS (tumor suppressor) via qRT-PCR and RNA-seq .
- ER− MDA-MB-231 : Suppresses BC200 (proliferation), HOTAIR (invasion), and UCA1 (chemoresistance) by >3-fold .
- Methodology : Combine xCELLigence cytotoxicity data with lncRNA profiling (e.g., Nanostring nCounter) to correlate IC50 doses with transcriptional changes. Use siRNA knockdown to validate functional roles of dysregulated lncRNAs (e.g., BC200 silencing mimics CCT137690’s anti-proliferative effects) .
Q. What experimental strategies resolve contradictions in CCT137690’s role in apoptosis vs. necroptosis?
Cell death mechanisms depend on context:
- Apoptosis : Dominant in FLT3-ITD+ AML (PARP cleavage, Annexin V+ cells) and HCT116 colon cancer (caspase-3 activation) .
- Necroptosis : Observed in PDAC models via RIPK1/RIPK3/MLKL activation; confirmed by rescue experiments with necroptosis inhibitors (e.g., Nec-1) .
- Methodology : Use dual staining (Annexin V/PI) and immunoblotting for RIPK3 and cleaved caspase-3 to distinguish pathways. CRISPR knockout of MLKL or caspase-8 can clarify mechanistic shifts .
Q. How can researchers optimize CCT137690’s synergy with radiotherapy in colorectal cancer?
- Dose scheduling : Pre-treatment with 0.5 μM CCT137690 enhances radiation (1–3 Gy) in SW620 cells, reducing survival by 60% vs. monotherapy .
- Target validation : Aurora B (not Aurora A) knockdown replicates radiosensitization, confirmed via siRNA and phospho-histone H3 (Ser10) staining .
- Combination indices : Calculate using Chou-Talalay assays to quantify synergistic (CI <1) vs. additive effects .
Data Contradiction Analysis
Q. Why does CCT137690 show variable efficacy in FLT3-ITD+ vs. FLT3-WT AML models?
In FLT3-ITD+ AML (e.g., MOLM-13), CCT137690’s FLT3 inhibition (IC50 = 0.1 μM) overrides Aurora effects, inducing apoptosis. In FLT3-WT cells, Aurora inhibition drives G2/M arrest without significant apoptosis . Researchers must stratify models by FLT3 status and use phospho-flow cytometry to quantify FLT3 (Tyr591) vs. Aurora (pT288) inhibition .
Methodological Pitfalls and Solutions
Q. How to address off-target effects in kinase inhibition assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
